3-(Butanoyloxy)propyl hexanoate
Description
3-(Butanoyloxy)propyl hexanoate is a diester compound characterized by a propyl backbone substituted with a butanoyloxy group (C₃H₇COO-) at the third carbon and a hexanoate group (C₅H₁₁COO-) at the terminal position. Its molecular formula is C₁₃H₂₂O₄, with an exact mass of 254.15 g/mol (calculated). The compound’s structure grants it intermediate polarity, making it soluble in organic solvents and suitable for applications requiring controlled hydrophobicity.
Potential applications include use as a plasticizer, emollient in cosmetics, or flavoring agent, inferred from the roles of structurally related esters like propyl hexanoate . Its dual ester functionality may enhance compatibility with polymers or lipid-based formulations, though specific industrial adoption remains undocumented in the literature.
Properties
CAS No. |
197660-12-1 |
|---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
3-butanoyloxypropyl hexanoate |
InChI |
InChI=1S/C13H24O4/c1-3-5-6-9-13(15)17-11-7-10-16-12(14)8-4-2/h3-11H2,1-2H3 |
InChI Key |
JKDBRTBWKVLOSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCCCOC(=O)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Butanoyloxy)propyl hexanoate is synthesized through an esterification reaction. This involves the reaction of butanoic acid and hexanoic acid with 3-hydroxypropyl alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of water, which is essential for driving the reaction to completion. The use of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-(Butanoyloxy)propyl hexanoate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid catalyst, such as hydrochloric acid, and heat.
Transesterification: This reaction typically requires an alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: Butanoic acid, hexanoic acid, and 3-hydroxypropyl alcohol.
Transesterification: A different ester and an alcohol.
Scientific Research Applications
3-(Butanoyloxy)propyl hexanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Butanoyloxy)propyl hexanoate involves its hydrolysis into butanoic acid, hexanoic acid, and 3-hydroxypropyl alcohol. These products can then participate in various biochemical pathways. The ester bond is cleaved by the action of esterases, enzymes that catalyze the hydrolysis of esters .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 3-(butanoyloxy)propyl hexanoate and analogous propyl esters:
Key Observations:
Bioactivity: Unlike 3-(pyridin-3-yl)propyl hexanoate, which may exhibit pharmacological activity due to its pyridine ring, the target compound’s lack of heteroatoms limits its direct biomedical relevance .
Flavor vs. Functionality: While 3-(methylthio)propyl hexanoate is used in flavors for its sulfurous notes, the butanoyloxy variant’s odor profile remains uncharacterized, suggesting niche applications .
Polymer Compatibility: The dual ester structure parallels polyhydroxybutyrate hexanoate (PHBHx), where hexanoate side chains improve flexibility and crystallinity in bioplastics .
Research Findings and Industrial Relevance
- Cosmetics: Propyl hexanoate derivatives are widely adopted in emollients due to their skin-conditioning properties. The butanoyloxy variant’s longer alkyl chain could enhance moisturization efficacy .
- Flavors and Fragrances: Esters like 3-(methylthio)propyl hexanoate dominate flavor markets, but the target compound’s odor profile requires empirical analysis to assess competitiveness .
- Material Science: In PHBHx, hexanoate content directly influences crystallinity and thermal behavior. By analogy, 3-(butanoyloxy)propyl hexanoate could serve as a co-monomer or plasticizer in copolymers .
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